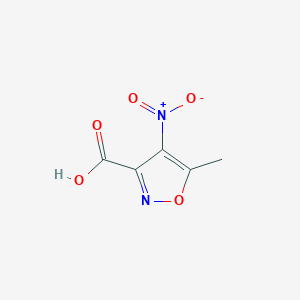
5-メチル-4-ニトロ-3-イソキサゾールカルボン酸
概要
説明
5-Methyl-4-nitro-3-isoxazolecarboxylic acid: is a chemical compound with the molecular formula C5H4N2O5 It is an isoxazole derivative, characterized by a nitro group at the fourth position, a methyl group at the fifth position, and a carboxylic acid group at the third position
科学的研究の応用
Chemistry: 5-Methyl-4-nitro-3-isoxazolecarboxylic acid is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds. It serves as a precursor for the synthesis of various bioactive molecules and pharmaceutical intermediates.
Biology: In biological research, this compound is used to study the structure-activity relationships of enzyme inhibitors, such as glutathione peroxidase 4 inhibitors. It helps in understanding the interactions between small molecules and biological targets.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities, making it a valuable scaffold for drug discovery.
Industry: In the industrial sector, 5-Methyl-4-nitro-3-isoxazolecarboxylic acid is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various applications, including the development of agrochemicals and polymers.
作用機序
Target of Action
The primary target of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid is glutathione peroxidase 4 . Glutathione peroxidase 4 is an enzyme that plays a crucial role in protecting the organism from oxidative damage.
Mode of Action
The compound interacts with glutathione peroxidase 4, inhibiting its function
Biochemical Pathways
The inhibition of glutathione peroxidase 4 affects the glutathione metabolic pathway . This enzyme is responsible for reducing lipid hydroperoxides to their corresponding alcohols and reducing free hydrogen peroxide to water. Inhibition of this enzyme can lead to an increase in oxidative stress within the cell.
Pharmacokinetics
It is known that the compound is a solid at room temperature , and it is recommended to be stored in a dry place, under -20°C . These properties may affect the compound’s bioavailability and pharmacokinetics.
Result of Action
The inhibition of glutathione peroxidase 4 by 5-Methyl-4-nitro-3-isoxazolecarboxylic acid can lead to an increase in oxidative stress within the cell . Oxidative stress can damage all components of the cell, including proteins, lipids, and DNA, which may lead to various diseases.
Action Environment
Environmental factors such as temperature and humidity can influence the stability of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid . Furthermore, these factors, along with the specific conditions within the body, can influence the compound’s action and efficacy. For example, the pH level within different parts of the body can affect the compound’s solubility and therefore its bioavailability.
生化学分析
Biochemical Properties
5-Methyl-4-nitro-3-isoxazolecarboxylic acid plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with glutathione peroxidase 4, where 5-Methyl-4-nitro-3-isoxazolecarboxylic acid acts as an inhibitor . This interaction is crucial for understanding the structure-activity relationships of enzyme inhibitors. Additionally, 5-Methyl-4-nitro-3-isoxazolecarboxylic acid can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, thereby modulating their activity.
Cellular Effects
5-Methyl-4-nitro-3-isoxazolecarboxylic acid has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling proteins, leading to altered cellular responses. In particular, 5-Methyl-4-nitro-3-isoxazolecarboxylic acid has been observed to impact the expression of genes involved in oxidative stress response and apoptosis . These effects are critical for understanding the compound’s potential therapeutic applications and toxicity.
Molecular Mechanism
The molecular mechanism of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites. For example, its interaction with glutathione peroxidase 4 involves the formation of a stable complex that prevents the enzyme from catalyzing its reaction . Additionally, 5-Methyl-4-nitro-3-isoxazolecarboxylic acid can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid can change over time. The compound’s stability and degradation are essential factors to consider. It has been observed that 5-Methyl-4-nitro-3-isoxazolecarboxylic acid is relatively stable when stored under appropriate conditions, such as in a sealed container at low temperatures . Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models.
Dosage Effects in Animal Models
The effects of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as modulating enzyme activity and gene expression. At high doses, 5-Methyl-4-nitro-3-isoxazolecarboxylic acid can cause toxic or adverse effects, including oxidative stress and cellular damage . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
5-Methyl-4-nitro-3-isoxazolecarboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters, facilitating its accumulation in specific tissues . Additionally, 5-Methyl-4-nitro-3-isoxazolecarboxylic acid can bind to plasma proteins, affecting its bioavailability and distribution.
Subcellular Localization
The subcellular localization of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid typically involves the nitration of 5-methylisoxazole-3-carboxylic acid. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the fourth position.
Industrial Production Methods: In industrial settings, the production of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, precise control of reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions, using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 5-Methyl-4-nitro-3-isoxazolecarboxylic acid derivatives with additional carboxylic acid groups.
Reduction: 5-Methyl-4-amino-3-isoxazolecarboxylic acid.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
類似化合物との比較
5-Methylisoxazole-3-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitroisoxazole-3-carboxylic acid: Lacks the methyl group, which may affect its steric properties and reactivity.
5-Methyl-3-isoxazolecarboxylic acid: Lacks the nitro group, resulting in different chemical and biological properties.
Uniqueness: 5-Methyl-4-nitro-3-isoxazolecarboxylic acid is unique due to the presence of both a nitro group and a methyl group on the isoxazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
5-methyl-4-nitro-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O5/c1-2-4(7(10)11)3(5(8)9)6-12-2/h1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRMISJOXYRPLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679331 | |
| Record name | 5-Methyl-4-nitro-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960225-75-6 | |
| Record name | 5-Methyl-4-nitro-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


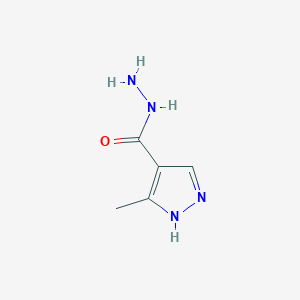
![1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1392879.png)
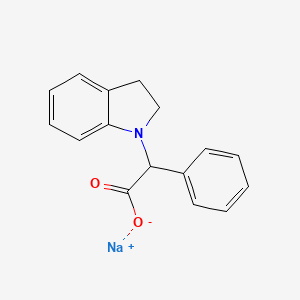
![2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1392883.png)
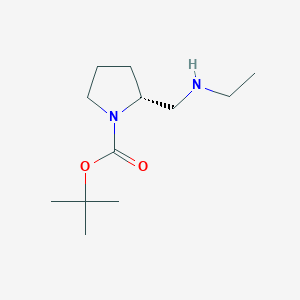
![Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]-pyridine-4-carboxylate](/img/structure/B1392886.png)
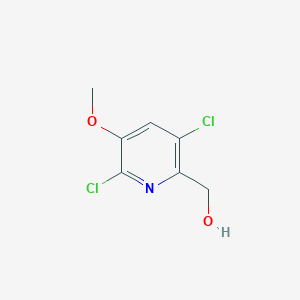
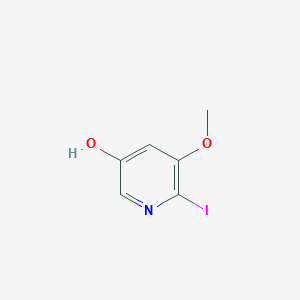

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1392892.png)
![3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride](/img/structure/B1392894.png)
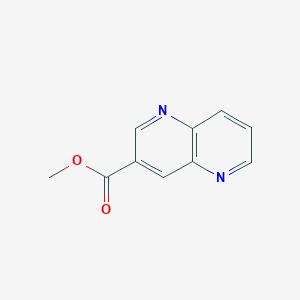
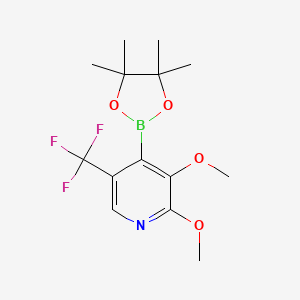
![8,8-Difluoro-3-azabicyclo[3.2.1]octane](/img/structure/B1392900.png)
